molecular formula C12N2 B12559763 Dodeca-2,4,6,8,10-pentaynedinitrile CAS No. 151417-31-1

Dodeca-2,4,6,8,10-pentaynedinitrile

Cat. No.: B12559763
CAS No.: 151417-31-1
M. Wt: 172.14 g/mol
InChI Key: KDRVPNJFLNVLAV-UHFFFAOYSA-N
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Description

Dodeca-2,4,6,8,10-pentaynedinitrile is a chemical compound with the molecular formula C12N2 It is characterized by the presence of multiple triple bonds and nitrile groups, making it a unique and interesting compound in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-2,4,6,8,10-pentaynedinitrile typically involves the use of specific reagents and conditions to achieve the desired product. One common method involves the reaction of a suitable precursor with a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dodeca-2,4,6,8,10-pentaynedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce amines or other reduced products.

Scientific Research Applications

Dodeca-2,4,6,8,10-pentaynedinitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of dodeca-2,4,6,8,10-pentaynedinitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dodeca-2,4,6,8,10-pentaynedinitrile include other nitrile-containing compounds and polyynes. Examples include:

  • This compound analogs with different substituents.
  • Other nitrile-containing polyynes with varying chain lengths and functional groups.

Uniqueness

This compound is unique due to its specific arrangement of triple bonds and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds.

Properties

CAS No.

151417-31-1

Molecular Formula

C12N2

Molecular Weight

172.14 g/mol

IUPAC Name

dodeca-2,4,6,8,10-pentaynedinitrile

InChI

InChI=1S/C12N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14

InChI Key

KDRVPNJFLNVLAV-UHFFFAOYSA-N

Canonical SMILES

C(#CC#CC#CC#N)C#CC#CC#N

Origin of Product

United States

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